N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a furan-2-yl group, a morpholin-4-yl moiety, and a 3-methylphenoxy substituent. Its structure combines heterocyclic (furan, morpholine) and aromatic (phenoxy) components, which are common in bioactive molecules targeting neurological, anti-inflammatory, or metabolic pathways .
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O4/c1-15-4-2-5-16(12-15)25-14-19(22)20-13-17(18-6-3-9-24-18)21-7-10-23-11-8-21/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,20,22) |
InChI Key |
JQYVUKUDDMKOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-furan-2-yl-2-morpholin-4-yl-ethylamine. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride .
The next step involves the reaction of the intermediate with 3-methylphenoxyacetic acid chloride in the presence of a base such as triethylamine to form the final product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the morpholine ring can form hydrogen bonds with target proteins. The phenoxyacetamide group can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Therapeutic Research
(a) NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)
- Key Structural Differences : Replaces the furan-morpholine-ethyl chain with a 4-acetylpiperazine group attached to a phenyl ring.
- Pharmacological Activity : Inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K, and protects against osteoporosis in ovariectomized mice .
- Advantages Over Target Compound : Well-characterized in vitro and in vivo models for bone resorption; direct therapeutic relevance to osteoporosis.
(b) Brezivaptanum (Vasopressin Receptor Antagonist)
- Key Structural Differences: Contains a triazolone core and chlorophenyl-morpholine-ethyl substituents instead of furan and 3-methylphenoxy groups.
- Pharmacological Activity : Acts as a vasopressin receptor antagonist, indicating utility in fluid balance disorders .
- Advantages Over Target Compound : Validated receptor targeting with clinical implications.
(c) 2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202)
- Key Structural Differences: Substitutes the 3-methylphenoxy group with a 2-fluorophenyl ring and lacks the furan moiety.
- Physicochemical Properties :
- Molecular Weight: 266.31
- logP: 0.865
- Polar Surface Area: 36.17 Ų
- Research Utility : Demonstrates how fluorination and morpholine positioning influence pharmacokinetics (e.g., solubility, membrane permeability) .
(a) Anti-Exudative Acetamides ()
- Example Compound: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-(4H)-3-yl)sulfanyl)-N-acetamide derivatives.
- Key Structural Differences : Integrate triazole-sulfanyl groups instead of morpholine.
- Pharmacological Activity : Exhibit anti-exudative effects comparable to diclofenac sodium (10 mg/kg dose) in preclinical models .
- Advantages Over Target Compound : Demonstrated efficacy in inflammation models; structural diversity for SAR studies.
(b) Morpholin-2-one Derivatives ()
- Example Compound : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide.
- Key Structural Differences: Feature oxomorpholinone cores and isopropylphenyl substituents.
- Synthetic Insights : Highlight the impact of acylations and sulfonylations on yield (e.g., 58% yield for acetylated derivatives) .
Key Research Findings and Trends
Morpholine’s Role: Morpholine derivatives consistently exhibit improved solubility and bioavailability compared to non-heterocyclic analogues (e.g., Y207-0202 logP = 0.865 vs. triazole-containing compounds with logP > 3) .
Phenoxy Group Impact: The 3-methylphenoxy group in the target compound and NAPMA enhances aromatic interactions in receptor binding, as seen in NAPMA’s osteoclast inhibition .
Synthetic Challenges : Bulky substituents (e.g., isopropylphenyl in ) reduce yields (51–58%), whereas simpler chains (e.g., butyl in ) achieve higher yields (82%) .
Biological Activity
Overview of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide
This compound is a synthetic compound that has been studied for its potential pharmacological properties. Its structure suggests possible interactions with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives containing furan and morpholine moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cancer Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HEPG2, MCF7 | 1.18 | Apoptosis |
| Compound B | SK-MEL-5, MDA-MB-468 | 0.67 | Cell Cycle Arrest |
Antimicrobial Activity
Some studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the furan ring is often associated with enhanced antimicrobial activity against various pathogens, including bacteria and fungi.
Neuroprotective Effects
The morpholine component is known for its neuroprotective effects in certain contexts. Research has indicated that morpholine-containing compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Study on Anticancer Properties : A study conducted by Zhang et al. synthesized several furan-based compounds and evaluated their anticancer activity against multiple cell lines. The results showed significant inhibition rates, suggesting a promising avenue for further research.
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of morpholine derivatives, demonstrating their potential to prevent neuronal cell death in models of oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
